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Titanium silicon oxide - 19114-55-7

Titanium silicon oxide

Catalog Number: EVT-7936800
CAS Number: 19114-55-7
Molecular Formula: O4SiTi
Molecular Weight: 139.95 g/mol
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Product Introduction

Source and Classification

Titanium silicon oxide can be classified as a mixed metal oxide. It is primarily derived from the combination of titanium (IV) isopropoxide and tetraethyl orthosilicate as precursors, which undergo hydrolysis and condensation reactions to form the desired compound. This classification highlights its relevance in catalysis, photocatalysis, and as a semiconductor material.

Synthesis Analysis

Methods of Synthesis

  1. Sol-Gel Technique: This method involves the hydrolysis and condensation of titanium (IV) isopropoxide and tetraethyl orthosilicate in an alcohol-water mixture. The pH of the solution significantly influences the properties of the final product, including particle size and surface area .
  2. Plasma Enhanced Atomic Layer Deposition: In this technique, alternating cycles of precursor supply and purge steps are used to deposit thin films of titanium silicon oxide. The deposition parameters such as temperature and precursor ratios are critical for controlling film characteristics .
  3. Hydrothermal Synthesis: This method employs high temperature and pressure conditions to facilitate the formation of crystalline structures from titanium and silicon sources in an autoclave environment .

Technical Details

  • Sol-Gel Process: Typically involves mixing titanium (IV) isopropoxide with tetraethyl orthosilicate in an ethanol solution, followed by controlled hydrolysis and aging at elevated temperatures.
  • Plasma Enhanced Atomic Layer Deposition: Utilizes a sequence of precursor injections under plasma conditions to achieve precise control over film thickness and composition.
Molecular Structure Analysis

Structure

Titanium silicon oxide exhibits a network structure where titanium atoms are integrated into a silica matrix. This structure enhances the material's mechanical strength and thermal stability.

Data

  • X-ray Diffraction: Used to analyze crystallinity, revealing peaks corresponding to both titanium dioxide and silicon dioxide phases.
  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the local environment around titanium and silicon atoms, confirming their bonding configurations .
Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing titanium silicon oxide include:

  1. Hydrolysis:
    Ti OC3H7 4+H2OTiO2+Alcohol\text{Ti OC}_3\text{H}_7\text{ }_4+\text{H}_2\text{O}\rightarrow \text{TiO}_2+\text{Alcohol}
  2. Condensation:
    Si OC2H5 4+H2OSiO2+Alcohol\text{Si OC}_2\text{H}_5\text{ }_4+\text{H}_2\text{O}\rightarrow \text{SiO}_2+\text{Alcohol}

These reactions lead to the formation of a mixed oxide network through the interaction of hydroxyl groups.

Technical Details

  • The pH during synthesis affects the rate of hydrolysis and subsequent gel formation.
  • The presence of catalysts can enhance reaction rates and modify structural properties.
Mechanism of Action

Process

The mechanism by which titanium silicon oxide functions primarily revolves around its photocatalytic properties. When exposed to UV light, the material generates electron-hole pairs that can facilitate redox reactions, making it effective for applications such as pollutant degradation.

Data

  • Photocatalytic tests reveal significant degradation rates for organic dyes under UV irradiation, indicating efficient charge separation within the material .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a fine powder or thin film.
  • Density: Varies based on synthesis method but generally falls within typical ranges for metal oxides.

Chemical Properties

  • Stability: Exhibits thermal stability up to 600 °C without significant structural degradation.
  • Reactivity: Reacts with moisture in the air, which can influence its catalytic activity.

Relevant Data or Analyses

  • Surface area measurements using BET analysis indicate high porosity, crucial for catalytic applications.
  • Thermal analysis shows endothermic peaks corresponding to phase transitions at elevated temperatures .
Applications

Titanium silicon oxide has diverse applications across various fields:

  1. Catalysis: Utilized in catalytic converters and environmental remediation due to its ability to facilitate chemical reactions efficiently.
  2. Photocatalysis: Effective in degrading organic pollutants under UV light, making it suitable for wastewater treatment systems.
  3. Semiconductor Industry: Employed as spacer materials in advanced lithography techniques due to its unique optical properties .
  4. Energy Storage: Investigated for use in electrodes for lithium-ion batteries due to its favorable electrochemical characteristics.
Synthesis Methodologies of Titanium Silicon Oxide Nanocomposites

Sol-Gel Techniques for Controlled Stoichiometric Ratios

Sol-gel processing enables molecular-level homogeneity in titanium silicon oxide nanocomposites through controlled hydrolysis and polycondensation of alkoxide precursors. Titanium isopropoxide (TTIP) and tetraethyl orthosilicate (TEOS) serve as primary precursors when dissolved in alcoholic solvents, with acid/base catalysts governing hydrolysis kinetics. The Ti:Si stoichiometric ratio is precisely controlled by adjusting precursor molar ratios, typically ranging from 1:9 to 1:1 Ti:SiO₂. Water content and pH critically influence pore architecture and phase separation behavior during gelation. Subsequent aging and drying produce amorphous xerogels requiring thermal treatment for crystallization. Annealing between 400-600°C develops the anatase phase of TiO₂ while maintaining amorphous SiO₂, whereas temperatures exceeding 550°C initiate the anatase-to-rutile transformation (ART) alongside cristobalite formation from SiO₂ [9].

Thermal treatment parameters directly dictate nanoparticle characteristics, where annealing at 400°C yields 20-30nm anatase crystallites embedded in a silica matrix, optimal for photocatalytic applications. Higher temperatures (>600°C) promote sintering and undesirable phase transitions, reducing specific surface area from >150 m²/g to <50 m²/g. Defect engineering via controlled calcination atmospheres (e.g., nitrogen vs. air) enables manipulation of oxygen vacancies, evidenced by TXRF analysis showing 10eV shifts in Ti Kα lines [9]. The table below summarizes annealing parameter effects:

Table 1: Sol-Gel Processing Parameters and Resultant Material Properties

Annealing Temp (°C)Phase CompositionCrystallite Size (nm)Surface Area (m²/g)Defect Characteristics
400Anatase + Amorphous SiO₂20-30120-150Moderate oxygen vacancies
550Anatase/Rutile + Cristobalite35-5070-90ART initiation, Si-O-Ti bonding
700Rutile + Cristobalite>100<30Low vacancy concentration

The versatility of sol-gel synthesis facilitates diverse material configurations including powders, thin films, and monolithic composites with applications spanning photocatalysis, sensors, and bioactive coatings [9].

Vapor Deposition Approaches: ALD and CVD Optimization

Atomic Layer Deposition (ALD) achieves sub-nanometer thickness control in titanium silicon oxide films through self-limiting surface reactions. The binary reaction sequence employs titanium tetrachloride (TiCl₄) with either H₂O (thermal ALD - TALD) or oxygen plasma (plasma-enhanced ALD - PEALD), alternated with silicon precursors like SiH₄ or alkoxysilanes. The "ALD window" – the temperature range maintaining constant growth per cycle (GPC) – differs significantly between techniques: PEALD operates at 50-120°C while TALD requires 150-300°C [4]. Precursor exposure and purge durations critically influence film quality, with TiCl₄/H₂O systems requiring ≥0.5s exposure for complete ligand exchange and ≤1.0s purge durations to prevent excessive desorption. PEALD demonstrates superior conformality on high-aspect-ratio structures (>100:1) and reduced chlorine impurity content (<0.5 at.%) compared to TALD films (2-5 at.% Cl) [4] [6].

Chemical Vapor Deposition (CVD) employs gas-phase precursors like TiCl₄ and SiH₄ under reduced pressure (LPCVD: 10-100 Pa) or plasma activation (PECVD). Precursor stoichiometry governs film composition, with refractive index tunability from 1.45 (pure SiO₂) to 2.40 (pure TiO₂) at 550nm wavelength. Thermal CVD processes above 600°C produce crystalline films, whereas PECVD enables low-temperature (<350°C) deposition essential for temperature-sensitive substrates. The table compares optimized parameters for vapor deposition techniques:

Table 2: Optimized Parameters for Titanium Silicon Oxide Vapor Deposition

ParameterPEALDTALDLPCVDPECVD
Growth Rate/Cycle0.07-0.12nm/cycle0.05-0.08nm/cycle10-30nm/min20-50nm/min
CrystallinityAmorphous (low-T)Anatase (>200°C)Anatase/RutileAmorphous
Optical Propertiesn=1.8-2.2 (550nm)n=2.0-2.4 (550nm)n=1.45-2.40 (550nm)n=1.7-2.1 (550nm)
Uniformity>98% (300mm wafer)>95% (300mm wafer)>90%>85%

Vapor-deposited titanium silicon oxides serve as high-performance dielectrics in optical coatings, semiconductor devices, and corrosion-resistant barriers where precise composition and thickness control are paramount [4] [6].

Electrophoretic Deposition for Biomedical Surface Engineering

Electrophoretic deposition (EPD) leverages colloidal processing to create adherent titanium silicon oxide coatings on conductive substrates, particularly advantageous for complex-shaped biomedical implants. Suspensions contain nano-TiO₂/SiO₂ mixtures (1:1 to 1:4 mass ratios) in acetylacetone or isopropanol with iodine dispersant. Applied voltages (20-100V DC) generate electrophoretic mobility, depositing dense, homogeneous films at rates of 1-10μm/min. The deposition kinetics follow Hamaker's law, with thickness controlled via voltage application duration. Subsequent sintering (600-800°C) enhances coating adhesion strength (>25MPa) and develops porous architectures beneficial for osseointegration [1] [7].

Key suspension parameters include:

  • Zeta potential: Optimized at >|30|mV through pH adjustment (pH 4-5 for TiO₂; pH 9-10 for SiO₂) or surfactant addition
  • Solid loading: 2-10wt.% balances deposition rate against agglomeration
  • Biopolymer additives: Chitosan (0.1-0.5wt.%) improves green strength and bioactivity

The technique uniquely enables graded composition coatings by sequential deposition from suspensions with varying Ti:Si ratios, creating surfaces with designed bioactivity profiles. Resultant coatings demonstrate excellent in vitro cytocompatibility with human osteoblast cells, attributed to synergistic effects of titanium's biocompatibility and silica's bioactivity promoting hydroxyapatite nucleation [1].

Reactive Sputtering for Tunable Optical Properties

Reactive magnetron sputtering enables precise optical property engineering in titanium silicon oxide films through compositional grading. Composite Six/TiO₂ targets (x=0.25-4.0) sputtered in argon/oxygen atmospheres (O₂ fraction: 10-30%) produce amorphous films with tunable refractive indices (1.45-1.85 at 550nm). The sputtering process operates predominantly in the "poisoned mode" to ensure full oxidation, albeit at reduced deposition rates (2-10nm/min) compared to metallic mode [3] [8]. Substrate temperature (100-400°C) and bias voltage (-50 to -150V) significantly influence film density and stress, with compressive stresses up to 1.5GPa achievable for durable optical coatings.

Optical bandgap engineering demonstrates composition dependence:

  • Pure SiO₂: 8.9eV
  • Ti₀.₁Si₀.₉O₂: 4.2eV
  • Ti₀.₅Si₀.₅O₂: 3.8eV
  • Pure TiO₂: 3.2eV (anatase), 3.0eV (rutile)

These characteristics enable application-specific designs:

  • Antireflective coatings: Gradient index multilayers achieve >99% transmission
  • High-index contrast waveguides: Δn >0.3 between core/cladding layers
  • Photocatalytic filters: Bandgaps optimized for visible-light activation

The table below correlates sputtering parameters with optical properties:

Table 3: Optical Property Tuning via Reactive Sputtering Parameters

Si/Ti Target RatioO₂ Flow (%)Refractive Index (550nm)Bandgap (eV)Primary Applications
4:115-201.48-1.526.8AR coatings, passivation
1:120-251.65-1.754.0-4.5Multilayer filters
1:425-301.80-1.853.8-4.0High-index layers
Pure TiO₂30-402.20-2.403.0-3.2Photocatalytic coatings

Hybrid Synthesis Strategies for Enhanced Structural Homogeneity

Hybrid methodologies integrate multiple processing techniques to overcome limitations of individual approaches, achieving superior structural homogeneity and multifunctionality. Notable combinations include:

  • Sol-Gel/Mechanical Alloying: Sol-gel derived TiO₂-SiO₂ powders undergo high-energy ball milling (20h, argon atmosphere) producing nanocomposites with 10-100nm crystallite sizes. Subsequent spark plasma sintering (800-1200°C, 50MPa) yields bulk components with 92-98% theoretical density and homogeneous dispersion of TiO₂ in silica matrix [1] [9]. This approach enhances mechanical properties (Vickers hardness: 450-650HV) while maintaining bioactivity for dental implants.

  • ALD/Sol-Gel Multilayering: Alternating ALD TiO₂ (2-5nm) and sol-gel SiO₂ (5-20nm) layers create nanostructured laminates with interfacial Si-O-Ti bonding. The architecture provides barrier enhancement (corrosion resistance improvement >10×) compared to monolithic films, attributed to tortuous diffusion pathways along nanolaminate interfaces.

  • Reactive Sputtering with Post-Annealing: As-sputtered amorphous films crystallize via rapid thermal annealing (RTA: 600-800°C, 30-120s), developing anatase nanocrystals (20-50nm) within a silica-rich matrix. RTA preserves nanoscale composition gradients essential for graded-index optical components while achieving crystallinity unattainable with sputtering alone.

  • Combustion Synthesis/SPS: Exothermic reactions between Ti/SiO₂ powders initiate self-propagating high-temperature synthesis (SHS) of composite powders, followed by spark plasma sintering. The approach achieves near-net-shape fabrication of porous scaffolds (porosity: 35-70%, pore size: 200-800μm) with interconnected porosity favorable for bone ingrowth [1].

Hybrid strategies demonstrate synergistic property enhancement as quantified below:

Table 4: Property Enhancement via Hybrid Synthesis Approaches

Hybrid MethodMaterial FormKey EnhancementPerformance Metrics
Sol-Gel + SPSBulk nanocompositesMechanical strengthHardness: 650HV (vs. 300HV conventional)
ALD + Sol-GelNanolaminatesCorrosion resistanceIcorr: 0.02μA/cm² (vs. 0.25μA/cm²)
Sputtering + RTAOptical coatingsCrystallinity controlCrystallite size: 20nm ±2nm
Combustion + MAPorous scaffoldsBioactivity enhancementApatite formation: <24h in SBF

Properties

CAS Number

19114-55-7

Product Name

Titanium silicon oxide

IUPAC Name

titanium(4+);silicate

Molecular Formula

O4SiTi

Molecular Weight

139.95 g/mol

InChI

InChI=1S/O4Si.Ti/c1-5(2,3)4;/q-4;+4

InChI Key

CFRNXBBHKHHBQM-UHFFFAOYSA-N

SMILES

[O-][Si]([O-])([O-])[O-].[Ti+4]

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Ti+4]

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